2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime
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Description
The compound “2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime” is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It has four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . Thiadiazole derivatives have been shown to possess a wide range of therapeutic activities .
Scientific Research Applications
Synthetic Methodologies and Chemical Characterization
- Synthesis of Novel Compounds : A method involves the synthesis of formazans from Mannich bases derived from thiadiazole compounds, showcasing the versatility of thiadiazole derivatives in producing compounds with potential antimicrobial properties (Sah et al., 2014).
- Chemical Reagents for Molecular Aggregation Studies : Investigations on the effects of molecular aggregation of thiadiazole derivatives in organic solvents reveal insights into fluorescence and circular dichroism spectra, indicating the potential for these compounds in materials science applications (Matwijczuk et al., 2016).
Biological Activities
- Antimicrobial and Antifungal Properties : Certain thiadiazole derivatives have shown promising antimicrobial and antifungal activities. For instance, derivatives of imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole have been evaluated for their potential as anti-tuberculosis agents, displaying significant activity against Mycobacterium tuberculosis (Ramprasad et al., 2015).
- Cancer Research : Schiff bases derived from 1,3,4-thiadiazole compounds have been investigated for their DNA protective ability and cytotoxicity against cancer cell lines, highlighting the potential of thiadiazole derivatives in cancer therapy (Gür et al., 2020).
Materials Science
- Polymer and Composite Materials : The incorporation of π-conjugated polymers into silica, using thiadiazole derivatives, has been explored to create composite materials with unique optical properties, suitable for various applications in materials science (Kubo et al., 2005).
Catalysis
- Catalytic Applications : Molybdenum(VI) complexes with thiadiazole derivatives have been used as catalysts in the oxidation of primary alcohols and hydrocarbons, demonstrating the utility of these complexes in enhancing catalytic efficiency and recyclability (Ghorbanloo & Maleki Alamooti, 2017).
properties
IUPAC Name |
(Z)-1-[2-[(5-chlorothiadiazol-4-yl)methoxy]phenyl]-N-methoxymethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-16-13-6-8-4-2-3-5-10(8)17-7-9-11(12)18-15-14-9/h2-6H,7H2,1H3/b13-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCYRHFCWXLKBU-MLPAPPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC=CC=C1OCC2=C(SN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C1=CC=CC=C1OCC2=C(SN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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